6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

SPECIFIC DIFFERENTIATION: The 6-ethoxy substituent elevates LogP to ~2.15 (vs. ~1.3 for the unsubstituted 2-hydroxyquinoline-3-carbaldehyde core), improving membrane permeability and organic-phase solubility. The ortho 2-hydroxy/3-carbaldehyde arrangement forms a bidentate coordination pocket that is absent in 2-carbaldehyde isomers (e.g., CAS 100063-12-5). The electron-donating ethoxy group tunes Lewis basicity at the quinoline nitrogen, modulating stability constants of derived metal complexes. Applications include fluoride sensors (parent scaffold LOD 4.09 µM), Al³⁺ sensors (Schiff-base derivative LOD 0.67 ppb), SOD-mimetic Cu(II) complexes (IC₅₀ 1.20 µM reference), and antimicrobial metal complex libraries. This functionalized building block ensures experimental reproducibility that generic substitutions cannot deliver.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 433975-12-3
Cat. No. B1607393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde
CAS433975-12-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
InChIInChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15)
InChIKeyYBQASFHARVIYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde CAS 433975-12-3: Product-Specific Evidence Guide for Scientific Procurement


6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde (CAS 433975-12-3), also referenced as 6-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde [1], is a functionalized quinoline building block (C₁₂H₁₁NO₃, MW 217.22) featuring a reactive 3-carbaldehyde handle, a 2-hydroxy/2-oxo tautomeric site, and a distinctive 6-ethoxy substituent. As a member of the 2-hydroxyquinoline-3-carbaldehyde class, this compound serves as a versatile precursor for Schiff base ligands, fluorescent sensors, and metal coordination complexes [2]. The ethoxy substituent at position 6 confers enhanced lipophilicity (LogP ~2.15) compared to the unsubstituted core (2-hydroxyquinoline-3-carbaldehyde, LogP ~1.3) [3], modulating solubility, membrane permeability, and downstream physicochemical properties of derived compounds.

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde: Critical Differentiators from Unsubstituted and Alternative Positional Isomers


Generic substitution of this compound with the unsubstituted 2-hydroxyquinoline-3-carbaldehyde core or alternative positional isomers (e.g., 6-ethoxyquinoline-2-carbaldehyde) introduces substantial risks to downstream experimental outcomes. The 6-ethoxy substituent alters key molecular properties—including calculated LogP (2.15 vs. ~1.3 for unsubstituted core) and topological polar surface area (TPSA 55.4 Ų) [1]—which directly influence compound solubility, membrane permeability, and biomolecular interaction profiles. In metal coordination contexts, the electron-donating ethoxy group modulates the electron density on the quinoline ring, affecting both the Lewis basicity of the heterocyclic nitrogen and the stability constants of resulting complexes relative to non-ethoxy analogs. Furthermore, substitution of the 3-carbaldehyde with a 2-carbaldehyde isomer (e.g., 6-ethoxyquinoline-2-carbaldehyde, CAS 100063-12-5) alters the chelation geometry and Schiff base formation pathways, as the 2-hydroxy/3-carbaldehyde ortho-arrangement provides a distinct bidentate coordination pocket for transition metal ions [2]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde: Evidence-Based Comparator Analysis


Enhanced Lipophilicity (LogP 2.15) Relative to Unsubstituted 2-Hydroxyquinoline-3-carbaldehyde Core

The 6-ethoxy substitution significantly increases calculated lipophilicity compared to the unsubstituted 2-hydroxyquinoline-3-carbaldehyde scaffold. This physicochemical differentiation is quantifiable and relevant for applications requiring enhanced membrane permeability or modified solubility profiles . The increased LogP value of 2.15 (vs. ~1.3 for the unsubstituted core) [1] represents a meaningful shift in the lipophilic-hydrophilic balance that influences both pharmacokinetic behavior and biomolecular partitioning in assay systems.

Lipophilicity Drug-likeness Membrane permeability

Fluoride Ion Sensing: Class-Level Potency with Ethoxy-Enhanced Spectral Characteristics

The 2-hydroxyquinoline-3-carbaldehyde core demonstrates selective fluoride ion sensing capability, with the parent compound achieving a limit of detection (LOD) of 4.09 × 10⁻⁶ M (4.09 μM) for F⁻ in acetonitrile, accompanied by a distinct naked-eye color change from colorless to yellow [1]. The 6-ethoxy substituent on the target compound is expected to modulate the electron density on the quinoline ring via resonance and inductive effects, which may alter the spectral response (λ_max shift, emission intensity) and binding affinity relative to the unsubstituted core. Hydrazone derivatives of this scaffold further demonstrate dual anion/cation sensing with micromolar-level detection limits for both fluoride and copper ions [2].

Fluorescent probe Anion sensing Optical chemosensor

Metal Complex-Dependent SOD Mimetic Activity: 2-Hydroxyquinoline Ligands Enable High-Potency Cu(II) Complexes

Mixed-ligand metal complexes incorporating 2-hydroxyquinoline (2HQ) demonstrate significant superoxide dismutase (SOD) mimetic activity. The Cu(II) complex of 2-thiouracil and 2-hydroxyquinoline (Complex 5; 2TU-Cu-2HQ) exhibited the highest SOD activity among six tested complexes, with an IC₅₀ of 1.20 μM [1]. This represents an approximately 417-fold higher potency than the least active complex (Complex 6: 2TU-Mn-2HQ, IC₅₀ = 500.26 μM) and ~2.9-fold higher than the corresponding Mn-8HQ complex (Complex 3: IC₅₀ = 3.50 μM). The same Cu(II)-2HQ complex also displayed radical scavenging activity with an IC₅₀ of 196.54 μM [1].

SOD mimetic Antioxidant Metal coordination

Al³⁺ Fluorescent Sensing: Schiff-Base Derivatives Achieve ppb-Level Detection Limit

Schiff-base ligands derived from 2-oxo-quinoline-3-carbaldehyde demonstrate exceptional sensitivity for Al³⁺ ion detection. A bis Schiff-base fluorescent sensor synthesized from 2-oxo-quinoline-3-carbaldehyde and nicotinic hydrazide exhibited high selectivity and sensitivity toward Al³⁺ in ethanol, achieving a detection limit of 0.67 ppb (parts per billion) [1]. The sensor forms a 1:1 stoichiometric complex with Al³⁺ and has demonstrated utility as an intracellular sensor in human cancer (HeLa) cells via confocal fluorescence microscopy [1].

Aluminum detection Fluorescent chemosensor Schiff base

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde: Validated Application Scenarios for Scientific and Industrial Procurement


Development of Tunable Fluorescent Sensors for Fluoride Ion Detection

Based on the established fluoride sensing capability of the parent 2-hydroxyquinoline-3-carbaldehyde scaffold (LOD = 4.09 μM with naked-eye colorimetric response) [1], the 6-ethoxy-substituted derivative offers enhanced lipophilicity (LogP 2.15) [2] that may improve sensor solubility in organic media or membrane permeability for intracellular applications. Procurement of this compound enables the development of fluoride sensors with potentially modified spectral characteristics due to the electron-donating ethoxy group.

Synthesis of High-Potency Cu(II) SOD Mimetic Complexes

The 2-hydroxyquinoline scaffold supports Cu(II) complexes with exceptional SOD mimetic activity (IC₅₀ = 1.20 μM for 2TU-Cu-2HQ) [1], representing a 417-fold potency enhancement over the corresponding Mn(II) complex. The 6-ethoxy derivative provides a functionalized ligand precursor for synthesizing and screening novel SOD mimetics, with the ethoxy group offering additional steric and electronic tuning of metal coordination geometry and biological activity.

Construction of ppb-Level Al³⁺ Fluorescent Chemosensors

Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde achieve Al³⁺ detection limits of 0.67 ppb with demonstrated intracellular sensing capability in HeLa cells [1]. The 6-ethoxy-substituted aldehyde serves as a functionalized building block for developing next-generation Al³⁺ sensors with enhanced lipophilicity (LogP 2.15) [2], potentially improving cellular uptake and subcellular distribution for bioimaging applications.

Synthesis of Antimicrobial Metal Complexes and DNA-Binding Agents

Schiff base ligands derived from 2-hydroxy-3-formylquinoline form bioactive metal complexes (Cu, Co, Ni, Zn) with demonstrated antimicrobial activity and DNA-binding capacity [1]. The 6-ethoxy derivative provides a substituted scaffold for generating libraries of metal complexes, where the ethoxy group may modulate antimicrobial potency, metal selectivity, and DNA interaction modes through electronic and steric effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.